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Compound of Interest

Compound Name: J-104129

Cat. No.: B608162 Get Quote

Technical Support Center: J-104129
This technical support center provides researchers, scientists, and drug development

professionals with guidance on optimizing the dosage of J-104129 to avoid off-target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary target of J-104129 and its known selectivity?

J-104129 is a potent muscarinic M3 receptor antagonist.[1] It exhibits high selectivity for the M3

receptor over the M2 receptor.[1]

Q2: What are the known off-target interactions for J-104129?

Based on available data, J-104129 also binds to muscarinic M1 and M2 receptors, but with

lower affinity compared to the M3 receptor. Its binding affinity (Ki) is approximately 120-fold

lower for M2 receptors than for M3 receptors.[1][2] A comprehensive screening against a wider

panel of receptors and kinases has not been publicly reported.

Q3: What are the potential consequences of off-target binding to M1 and M2 receptors?

Off-target effects can lead to unintended biological responses and potential side effects.[3][4]

Antagonism of M1 receptors, which are present in the central nervous system and salivary

glands, could potentially lead to cognitive effects or dry mouth.[5][6] Blockade of M2 receptors,

primarily found in the heart, could result in tachycardia (an increased heart rate).[3][5]
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Q4: How can I determine the optimal dosage of J-104129 in my experiments to minimize off-

target effects?

Dosage optimization is crucial and typically involves performing a dose-response curve in your

experimental model. The goal is to identify the lowest concentration of J-104129 that elicits the

desired on-target effect (M3 receptor antagonism) without causing significant off-target effects.

This can be assessed by comparing the EC50 (effective concentration for 50% of maximal

response) for the on-target effect with the concentrations at which off-target effects are

observed.

Troubleshooting Guides
Issue 1: I am observing unexpected cellular toxicity or a decrease in cell viability at my target

concentration.

Possible Cause: The observed toxicity may be an off-target effect of J-104129. It is a known

phenomenon that small molecules can have off-target interactions that lead to cellular

toxicity.[7][8]

Troubleshooting Steps:

Perform a Dose-Response Viability Assay: Use a range of J-104129 concentrations to

determine the cytotoxic concentration 50 (CC50). Assays such as MTT or CCK-8 can be

used for this purpose.

Compare CC50 with EC50: Compare the CC50 value with the EC50 for the desired M3

receptor-mediated effect. A large therapeutic window (high CC50/EC50 ratio) suggests

that the on-target effect can be achieved at non-toxic concentrations.

Consider a Different Cell Line: If the therapeutic window is narrow, consider using a cell

line that expresses lower levels of potential off-target proteins or is less sensitive to the off-

target effects.

Issue 2: The desired biological response is not as specific as expected, suggesting modulation

of other pathways.
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Possible Cause: J-104129 may be interacting with other receptors or signaling molecules in

your experimental system.

Troubleshooting Steps:

Conduct a Selectivity Profiling Assay: To identify potential off-target interactions, screen J-
104129 against a panel of receptors and kinases. Commercial services are available for

broad selectivity profiling.

Use Specific Antagonists for Suspected Off-Targets: If you suspect interaction with a

specific off-target (e.g., M1 or M2 receptors), use a selective antagonist for that receptor in

combination with J-104129 to see if the unexpected effect is blocked.

Employ a Target Knockout/Knockdown Model: If available, use a cell line or animal model

where the putative off-target has been genetically removed or its expression reduced. If J-
104129 still produces the unexpected effect in this model, it suggests the involvement of

other off-targets.

Quantitative Data Summary
Receptor Subtype

Binding Affinity (Ki)
in nM

Selectivity vs. M3 Reference

Human Muscarinic M1 19 4.5-fold lower than M3 [2]

Human Muscarinic M2 490
117-fold lower than

M3
[1][2]

Human Muscarinic M3 4.2 - [1][2]

Tissue/Assay Potency (KB/ED50) Species Reference

Acetylcholine-induced

bronchoconstriction

(ED50)

0.58 mg/kg (oral) Rat [1]

Isolated trachea (KB) 3.3 nM Rat [1][2]

Right atria (KB) 170 nM Rat [2]
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Experimental Protocols
1. Radioligand Receptor Binding Assay to Determine Ki

This protocol is used to determine the binding affinity (Ki) of J-104129 for muscarinic receptors.

Materials:

Cell membranes expressing the target muscarinic receptor subtype (M1, M2, or M3).

Radioligand specific for the receptor (e.g., [3H]-N-methylscopolamine).

J-104129 at various concentrations.

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

Glass fiber filters.

Scintillation counter.

Procedure:

In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its

Kd), and varying concentrations of J-104129.

Include control wells for total binding (radioligand + membranes) and non-specific binding

(radioligand + membranes + a high concentration of a known muscarinic antagonist like

atropine).

Incubate at room temperature for a specified time to reach equilibrium.

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to

separate bound from free radioligand.

Wash the filters with ice-cold assay buffer.

Place the filters in scintillation vials with scintillation fluid.

Measure the radioactivity using a scintillation counter.
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Calculate the specific binding at each J-104129 concentration by subtracting non-specific

binding from total binding.

Determine the IC50 value (the concentration of J-104129 that inhibits 50% of specific

radioligand binding) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

2. In Vitro Functional Assay (Calcium Mobilization) to Determine EC50

This protocol measures the functional antagonism of J-104129 on M3 receptor-mediated

signaling.

Materials:

Cells stably expressing the human M3 muscarinic receptor (e.g., CHO-K1 cells).

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

A muscarinic agonist (e.g., carbachol).

J-104129 at various concentrations.

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

A fluorescence plate reader with an injection system.

Procedure:

Plate the M3-expressing cells in a 96-well plate and allow them to adhere overnight.

Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

Wash the cells with assay buffer.

Add varying concentrations of J-104129 to the wells and incubate for a specified pre-

incubation time.
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Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

Inject a fixed concentration of the agonist (carbachol, typically at its EC80) into the wells.

Measure the resulting change in fluorescence, which corresponds to an increase in

intracellular calcium.

Generate dose-response curves for J-104129's inhibition of the agonist-induced response.

Calculate the IC50 value from the dose-response curve, which represents the

concentration of J-104129 that inhibits 50% of the maximal agonist response. This is the

functional EC50 for antagonism.
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Caption: M3 Muscarinic Receptor Signaling Pathway and the Antagonistic Action of J-104129.
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Caption: Experimental Workflow for Assessing On-Target and Off-Target Effects of J-104129.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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